molecular formula C6H12O4S B1337136 Ethyl 2-(methylsulfonyl)propanoate CAS No. 73017-82-0

Ethyl 2-(methylsulfonyl)propanoate

Cat. No.: B1337136
CAS No.: 73017-82-0
M. Wt: 180.22 g/mol
InChI Key: KVYLGLYBQFEJAK-UHFFFAOYSA-N
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Description

Ethyl 2-(methylsulfonyl)propanoate is an organic compound with the molecular formula C6H12O4S. It is an ester derived from propanoic acid and is characterized by the presence of a methylsulfonyl group attached to the second carbon of the propanoate chain. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Scientific Research Applications

Ethyl 2-(methylsulfonyl)propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

Ethyl 2-(methylsulfonyl)propanoate is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(methylsulfonyl)propanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl propanoate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the main product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(methylsulfonyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: Nucleophilic substitution reactions can replace the ethyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted esters or amides.

Mechanism of Action

The mechanism of action of ethyl 2-(methylsulfonyl)propanoate involves its interaction with various molecular targets. In biological systems, the ester group can be hydrolyzed by esterases to release the corresponding acid and alcohol. The methylsulfonyl group can participate in nucleophilic substitution reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Ethyl 2-(methylsulfonyl)propanoate can be compared with other similar compounds such as:

    Ethyl 2-(methylthio)propanoate: This compound has a methylthio group instead of a methylsulfonyl group, leading to different reactivity and applications.

    Ethyl 2-(methylsulfinyl)propanoate: The presence of a sulfinyl group instead of a sulfonyl group results in different chemical properties and uses.

Conclusion

This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable in the synthesis of complex molecules and industrial processes.

Properties

IUPAC Name

ethyl 2-methylsulfonylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4S/c1-4-10-6(7)5(2)11(3,8)9/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVYLGLYBQFEJAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441005
Record name ETHYL 2-(METHYLSULFONYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73017-82-0
Record name Propanoic acid, 2-(methylsulfonyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73017-82-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ETHYL 2-(METHYLSULFONYL)PROPANOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441005
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methyl sulfinate (103 g, 937 mmol) was combined with the ethyl 2-chloropropionate (109 g, 892 mmol) in ethanol (350 mL) in a 500 mL one neck round bottom flask. The reaction was heated to 77° C. for 20 h, and then allowed to cool to room temperature. Solids were removed by filtration through celite, and the filter pad was washed with ethanol. The combined filtrates were concentrated under reduced pressure. The crude product was suspended in diethyl ether (250 mL), and solids were removed by filtration. The filtrate was concentrated under reduced pressure to afford the title compound as a pale yellow oil (51 g, 73%). 1H NMR (400 MHz, CHLOROFORM-d) δ1.32 (t, J=7.05 Hz, 3H) 1.67 (d, J=7.47 Hz, 3H) 3.05 (s, 3H) 3.83-3.92 (m, 1H) 4.18-4.37 (m, 2H).
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
109 g
Type
reactant
Reaction Step Two
[Compound]
Name
one
Quantity
500 mL
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Four
Yield
73%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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